molecular formula C8H11NO4 B050424 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester CAS No. 115965-75-8

2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester

Cat. No.: B050424
CAS No.: 115965-75-8
M. Wt: 185.18 g/mol
InChI Key: PZRBEFHNJXWNAM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester involves multiple steps. One common method starts with the reaction of 2-oxo-3-oxazolidinyl with acetic anhydride, followed by a reaction with acrylonitrile to form an intermediate compound. This intermediate is then hydrolyzed to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is explored for its potential use in drug development and delivery systems.

    Industry: It is used in the production of specialty polymers and coatings

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester involves its interaction with specific molecular targets. It can act as a monomer in polymerization reactions, forming polymers through radical or ionic mechanisms. The ester group can also undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-2-7(10)12-5-3-9-4-6-13-8(9)11/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRBEFHNJXWNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCN1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074253
Record name 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester
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Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115965-75-8
Record name 2-(2-Oxo-3-oxazolidinyl)ethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115965-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-(2-oxo-3-oxazolidinyl)ethyl ester
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